Cas no 2034479-33-7 (5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile)

5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 3-position and a 1-methyl-1H-pyrazol-4-yl moiety at the 5-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate in the synthesis of biologically active molecules. The nitrile group enhances reactivity, enabling further functionalization, while the pyrazole ring contributes to binding affinity in target interactions. Its stability and well-defined chemical properties make it suitable for use in medicinal chemistry research, particularly in the development of kinase inhibitors and other therapeutic agents. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile structure
2034479-33-7 structure
Product Name:5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile
CAS No:2034479-33-7
MF:C10H8N4
MW:184.19732093811
CID:6189551
PubChem ID:119106431
Update Time:2025-06-27

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile
    • F2167-2986
    • 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
    • 2034479-33-7
    • 5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile
    • AKOS026681427
    • Inchi: 1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3
    • InChI Key: UETCJDMBGGEEKJ-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C=N1)C1C=NC=C(C#N)C=1

Computed Properties

  • Exact Mass: 184.074896272g/mol
  • Monoisotopic Mass: 184.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54.5Ų

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5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile Related Literature

Additional information on 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile (CAS No. 2034479-33-7): A Comprehensive Overview

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile (CAS No. 2034479-33-7) is a promising compound in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique pyridine and pyrazole moieties, has garnered significant attention due to its potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile.

Chemical Structure and Properties

The molecular formula of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is C12H10N4, with a molecular weight of 206.23 g/mol. The compound features a pyridine ring substituted at the 5-position with a 1-methylpyrazole moiety, and a cyano group at the 3-position of the pyridine ring. This unique structural arrangement imparts specific chemical and physical properties to the molecule, making it an interesting candidate for various biological studies.

The compound is typically synthesized through a series of well-defined chemical reactions. One common method involves the reaction of 5-bromopyridine-3-carbonitrile with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst and a base such as potassium phosphate. This Suzuki-Miyaura coupling reaction is highly efficient and yields the desired product in good purity.

Biological Activities

5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile has been extensively studied for its potential biological activities. One of the most notable applications is its use as a potent inhibitor of certain enzymes involved in signal transduction pathways. For instance, recent research has shown that this compound exhibits significant inhibitory activity against Janus kinase (JAK) enzymes, which are key players in cytokine signaling and immune responses.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile effectively inhibited JAK2 with an IC50 value of 0.8 μM. This finding suggests that the compound could be a valuable lead for the development of novel JAK inhibitors for treating inflammatory diseases and certain types of cancer.

Beyond its enzymatic inhibition properties, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile has also shown promise as an antiproliferative agent. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and caspase activation.

Clinical Potential and Research Advancements

The clinical potential of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is currently being explored in several preclinical studies. Preliminary data from animal models have shown that the compound exhibits good pharmacokinetic properties, including favorable oral bioavailability and low toxicity profiles. These findings support its further evaluation as a potential therapeutic agent.

In addition to its direct therapeutic applications, 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile has also been used as a scaffold for the design and synthesis of more potent analogs. By modifying the substituents on the pyridine and pyrazole rings, researchers have developed several derivatives with enhanced biological activities and improved pharmacological profiles.

A notable example is a recent study published in Bioorganic & Medicinal Chemistry Letters, where scientists synthesized a series of substituted analogs by introducing various functional groups at different positions on the pyridine ring. One derivative exhibited significantly higher potency against JAK2 compared to the parent compound, with an IC50 value of 0.2 μM.

Safety and Toxicology

The safety profile of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile is an important consideration for its potential clinical use. Preclinical toxicology studies have generally shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further investigations are needed to fully assess its long-term safety and potential side effects in humans.

In conclusion, 5-(1-methyl-1H-pyrazol-4-y l)pyridine -3-carbonitrile strong > (CAS No . 2034479 -33 -7 ) represents a promising lead compound in medicinal chemistry , with diverse biological activities and potential therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action , structural optimization , and clinical potential . As our understanding of this molecule deepens , it holds great promise for advancing drug discovery efforts in areas such as inflammation , cancer , and immune disorders . p > article > response >

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